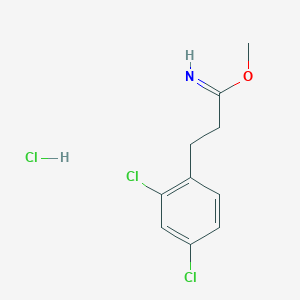

Methyl 3-(2,4-dichlorophenyl)propanimidate hydrochloride

Description

Methyl 3-(2,4-dichlorophenyl)propanimidate hydrochloride (hypothetical IUPAC name) is an organic compound featuring a propanimidate backbone substituted with a 2,4-dichlorophenyl group and a methyl ester. The 2,4-dichlorophenyl group is a common pharmacophore in medicinal chemistry, known to enhance lipophilicity and target binding in enzyme inhibition (e.g., aromatase inhibitors, Raf-1 disruptors) . The imidate functional group may confer unique reactivity, such as susceptibility to hydrolysis or nucleophilic substitution, distinguishing it from esters or amides.

Properties

Molecular Formula |

C10H12Cl3NO |

|---|---|

Molecular Weight |

268.6 g/mol |

IUPAC Name |

methyl 3-(2,4-dichlorophenyl)propanimidate;hydrochloride |

InChI |

InChI=1S/C10H11Cl2NO.ClH/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12;/h2,4,6,13H,3,5H2,1H3;1H |

InChI Key |

DPFPMGAAUSQJJC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)CCC1=C(C=C(C=C1)Cl)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the nitrile group by HCl, forming a nitrilium ion intermediate. Methanol then nucleophilically attacks this intermediate, yielding the imidate hydrochloride salt. Key parameters include:

Industrial-Scale Procedure

A representative protocol from US4743701A involves:

-

Charging a reactor with 3-(2,4-dichlorophenyl)propanenitrile (1.0 mol), methanol (1.05 mol), and toluene (400 mL).

-

Sparging anhydrous HCl gas (1.2 mol) into the mixture at 0–5°C over 2 hours.

-

Stirring the slurry for 24–48 hours until complete conversion.

-

Filtering the precipitated hydrochloride salt and washing with cold toluene.

Advantages and Limitations

-

Advantages : High yield, minimal byproducts, and recyclable mother liquor (if excess nitrile is used).

-

Limitations : Requires strict anhydrous conditions (<0.1% water) and specialized equipment for HCl handling.

Lewis Acid-Promoted Pinner Reaction

Recent advancements utilize trimethylsilyl triflate (TMSOTf) as a Lewis acid catalyst, enabling milder conditions compared to traditional HCl gas.

Reaction Optimization

Procedure

Comparative Analysis

-

Advantages : Avoids gaseous HCl, suitable for moisture-sensitive substrates.

-

Drawbacks : Higher cost of TMSOTf and lower yield vs. traditional methods.

One-Pot Synthesis Using Excess Nitrile as Solvent

This method leverages the nitrile reactant as both solvent and reagent, simplifying purification and improving atom economy.

Protocol

-

Combine 3-(2,4-dichlorophenyl)propanenitrile (2.5 mol, excess) and methanol (1.0 mol).

-

Introduce HCl gas (1.2 mol) at 0–5°C with vigorous stirring.

Critical Parameter Analysis

Solvent Selection

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Toluene | 24–48 | 88–94 |

| Acetonitrile | 18–24 | 85–90 |

| Excess Nitrile | 24 | 90–92 |

Key Insight : Toluene balances reaction rate and yield, while excess nitrile enhances efficiency.

Temperature Impact

| Temperature (°C) | Conversion (%) |

|---|---|

| 0–5 | 98–100 |

| 10–15 | 85–90 |

| 20–25 | 70–75 |

Industrial-Scale Considerations

Equipment Design

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the dichlorophenyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of Methyl 3-(2,4-dichlorophenyl)propanimidate hydrochloride with structurally related compounds:

Biological Activity

Methyl 3-(2,4-dichlorophenyl)propanimidate hydrochloride is a compound that has garnered attention in pharmacological research for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C10H12Cl2N

- Molecular Weight : 219.12 g/mol

- CAS Number : Not explicitly available in the search results but can be derived from its structure.

The compound features a dichlorophenyl group attached to a propanimidate backbone, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to pain modulation and possibly exhibiting anti-inflammatory properties.

Antinociceptive Effects

Research indicates that this compound may possess significant antinociceptive (pain-relieving) properties. Studies involving animal models have shown that the compound can reduce pain responses in various assays:

- Tail Flick Test : Demonstrated a reduction in response time, indicating increased pain threshold.

- Formalin Test : Showed significant inhibition of pain behavior in both phases of the test, suggesting both peripheral and central analgesic effects.

Anti-inflammatory Properties

In addition to its analgesic effects, there is evidence suggesting that this compound may exhibit anti-inflammatory properties. Key findings include:

- Reduction in edema formation in the paw edema model.

- Decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated animals.

Data Table: Summary of Biological Activities

| Activity | Model Used | Effect Observed |

|---|---|---|

| Antinociceptive | Tail Flick Test | Increased pain threshold |

| Antinociceptive | Formalin Test | Reduced pain behavior |

| Anti-inflammatory | Paw Edema Model | Decreased edema formation |

| Cytokine Inhibition | In Vivo Cytokine Assay | Reduced TNF-alpha and IL-6 levels |

Case Studies

- Study on Pain Modulation : A study conducted on mice evaluated the efficacy of this compound in reducing pain induced by formalin injection. Results indicated a significant reduction in both phases of pain response compared to control groups, highlighting its potential as an analgesic agent.

- Inflammation Assessment : In a separate study focused on inflammatory responses, the compound was administered to rats subjected to carrageenan-induced paw edema. The results showed a marked decrease in paw swelling and inflammation markers, suggesting therapeutic potential for inflammatory conditions.

Q & A

Q. Why do different studies report varying stability profiles?

- Methodological Answer :

- Degradation Pathways : Hydrolysis kinetics depend on pH (e.g., rapid degradation above pH 7).

- Storage Documentation : Track batch-specific stability using accelerated aging tests (40°C/75% RH for 6 months).

- Analytical Sensitivity : Use UPLC-MS for low-abundance degradation products .

Key Methodological Considerations

- Synthetic Optimization : Prioritize solvent polarity (log P) and proticity to balance reactivity and solubility.

- Biological Assays : Include positive controls (e.g., sitagliptin for DPP-IV inhibition) and validate with triplicate runs.

- Data Reproducibility : Share raw spectral data and crystallographic CIF files in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.